6,11-Dibromo-1,4-diazatriphenylene
Overview
Description
6,11-Dibromo-1,4-diazatriphenylene is a chemical compound with the molecular formula C16H8Br2N2. It is also known by its IUPAC name, 6,11-dibromodibenzo[f,h]quinoxaline . This compound is characterized by the presence of two bromine atoms and a diazatriphenylene core, making it a significant molecule in various chemical research and industrial applications.
Preparation Methods
The synthesis of 6,11-dibromo-1,4-diazatriphenylene typically involves the bromination of 1,4-diazatriphenylene. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6,11-Dibromo-1,4-diazatriphenylene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to various derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,11-Dibromo-1,4-diazatriphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 6,11-dibromo-1,4-diazatriphenylene involves its interaction with specific molecular targets and pathways. The bromine atoms and diazatriphenylene core play crucial roles in its reactivity and interactions. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
6,11-Dibromo-1,4-diazatriphenylene can be compared with other similar compounds, such as:
6,11-Dichloro-1,4-diazatriphenylene: Similar structure but with chlorine atoms instead of bromine.
6,11-Diiodo-1,4-diazatriphenylene: Contains iodine atoms, leading to different reactivity and applications.
1,4-Diazatriphenylene: The parent compound without halogen substitutions.
The uniqueness of this compound lies in its specific bromine substitutions, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
6,11-dibromophenanthro[9,10-b]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2/c17-9-1-3-11-12-4-2-10(18)8-14(12)16-15(13(11)7-9)19-5-6-20-16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODXMJZWPPXECD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=NC=CN=C3C4=C2C=CC(=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295323 | |
Record name | 6,11-Dibromodibenzo[f,h]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012836-59-7 | |
Record name | 6,11-Dibromodibenzo[f,h]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1012836-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,11-Dibromodibenzo[f,h]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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